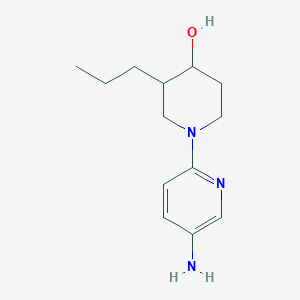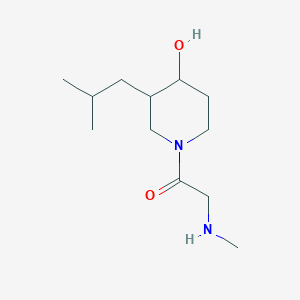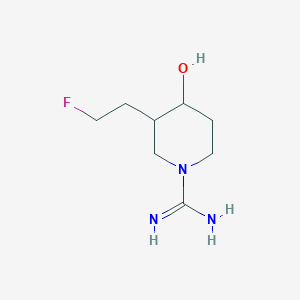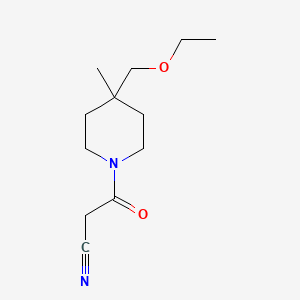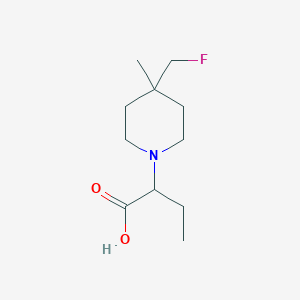
2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)butanoic acid
Vue d'ensemble
Description
This compound is a derivative of butanoic acid, which is a four-carbon carboxylic acid . The presence of a fluoromethyl group and a methylpiperidin group suggests that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.
Molecular Structure Analysis
The molecular structure of this compound would consist of a butanoic acid backbone with a fluoromethyl group and a methylpiperidin group attached. The exact structure and the positions of these groups would depend on the specific synthesis route and reaction conditions .Chemical Reactions Analysis
As a carboxylic acid derivative, this compound could undergo various reactions typical for this class of compounds, such as esterification or amide formation. The presence of the fluoromethyl group might also influence the reactivity and the type of reactions this compound can undergo .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. As a carboxylic acid derivative, it would likely be polar and capable of forming hydrogen bonds. The fluoromethyl group could add to the compound’s lipophilicity .Applications De Recherche Scientifique
Sorption and Environmental Fate
Research indicates that soil organic matter and iron oxides are crucial sorbents for phenoxy herbicides, which are chemically related to 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)butanoic acid. The sorption of these compounds can be predicted based on soil parameters such as pH, organic carbon content, and iron oxide content. This understanding helps in assessing the environmental behavior and fate of such compounds (Werner, Garratt, & Pigott, 2012).
Fluorescent Chemosensors
4-Methyl-2,6-diformylphenol (DFP), structurally similar to 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)butanoic acid, serves as a crucial fluorophoric platform for developing chemosensors. DFP-based compounds have been documented for high selectivity and sensitivity in detecting various metal ions, anions, and neutral molecules. This implies potential application in designing sensitive and selective sensors for environmental monitoring and analytical chemistry (Roy, 2021).
Drug Synthesis and Biomass Derivation
Levulinic acid (LEV), a biomass-derived chemical, showcases the versatility of carboxyl and carbonyl functional groups, similar to the functional groups in 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)butanoic acid. LEV and its derivatives have significant applications in synthesizing various drugs, highlighting the potential of such compounds in reducing drug synthesis costs and simplifying synthesis steps. This opens up avenues for using similar compounds in pharmaceutical synthesis and drug development (Zhang et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
2-[4-(fluoromethyl)-4-methylpiperidin-1-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FNO2/c1-3-9(10(14)15)13-6-4-11(2,8-12)5-7-13/h9H,3-8H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSUHCXLABFALN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCC(CC1)(C)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



